molecular formula C11H13N3S2 B2940789 5-{[(3-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine CAS No. 299443-05-3

5-{[(3-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B2940789
CAS No.: 299443-05-3
M. Wt: 251.37
InChI Key: OUDYSDFMWIKRRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(3-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine is a thiadiazole derivative characterized by a 1,3,4-thiadiazole core with a 2-amine group and a 5-position substitution of a sulfanylmethyl group linked to a 3-methylbenzyl moiety.

Properties

IUPAC Name

5-[(3-methylphenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S2/c1-8-3-2-4-9(5-8)6-15-7-10-13-14-11(12)16-10/h2-5H,6-7H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDYSDFMWIKRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSCC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-methylbenzyl chloride with thiourea in the presence of a base such as potassium carbonate . The reaction proceeds through the formation of an intermediate thiourea derivative, which is then cyclized to form the thiadiazole ring.

Industrial Production Methods

In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed to reduce the nitro group to an amine.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the sulfur or nitrogen atoms.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Typical reducing agents include hydrogen gas (H2) and metal catalysts like palladium on carbon (Pd/C).

  • Substitution: : Nucleophiles such as amines and thiols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of reduced amines.

  • Substitution: : Formation of substituted thiadiazoles or amines.

Scientific Research Applications

5-{[(3-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine: has several scientific research applications:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: : The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: : It has shown promise in the development of new pharmaceuticals, particularly in the treatment of various diseases.

  • Industry: : The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-{[(3-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Thiadiazole derivatives share a common 1,3,4-thiadiazole scaffold but differ in substituents at the 2-amine and 5-position, which critically modulate their bioactivity. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected 1,3,4-Thiadiazol-2-amine Derivatives
Compound Name R Group at Position 5 Key Structural Features
Target Compound (3-Methylbenzyl)sulfanylmethyl Lipophilic 3-methylbenzyl group enhances hydrophobicity
Compound 14 () Quinazolin-4-yloxymethyl Quinazoline moiety introduces π-π stacking potential
Schiff Bases () 4-Fluorophenyl-thiophen-2-yl Electron-withdrawing fluorine enhances reactivity
Compound 4c () 4-Chloro-2-(2-chlorophenoxy)phenyl Chlorine atoms increase electrophilicity and binding affinity
Compound 23 () Di(1H-indol-3-yl)methylphenyl Bulky indole groups may hinder membrane diffusion

Anticancer Activity

  • Schiff Bases () : Fluorophenyl-thiophene derivatives showed selectivity against MCF7 breast cancer cells (IC50 = 1.28 μg/mL) due to enhanced electrophilic interactions .
  • Quinazoline Derivatives () : Demonstrated GSK-3β inhibition and hypoglycemic activity, with glide scores indicating strong binding to kinase active sites .

Anticonvulsant Activity

  • Compound 4c () : Exhibited ED50 values of 20.11 mg/kg (MES test) and 35.33 mg/kg (PTZ test), attributed to chlorine substituents enhancing receptor binding .

Antifungal Activity

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s 3-methylbenzyl group likely increases logP compared to polar analogs like Compound 14 (quinazoline-oxymethyl) or Schiff Bases (fluorophenyl).
  • Solubility : Bulky substituents (e.g., di(indolyl)methylphenyl in ) may reduce aqueous solubility, whereas smaller groups (e.g., ethoxyethyl in ) improve it .
  • Metabolic Stability : Electron-withdrawing groups (e.g., chloro in ) may slow hepatic metabolism compared to electron-donating methyl groups .

Biological Activity

5-{[(3-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine is a compound of interest within medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C_{16}H_{19}N_{5}O_{3}S_{4}
  • Molecular Weight : 589.7 g/mol
  • IUPAC Name : 2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]-N-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. In a study comparing various derivatives, it was found that compounds with similar structures to this compound showed promising results against both bacterial and fungal strains. Specifically, compounds containing the thiadiazole moiety have been reported to possess antibacterial activity against pathogens such as E. coli and P. aeruginosa .

Compound Activity Tested Strain Reference
This compoundAntibacterialE. coli, P. aeruginosa
Thiadiazole Derivative AAntifungalCandida albicans

Anticancer Potential

The anticancer efficacy of thiadiazole derivatives has also been explored. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The exact pathways involved are still under investigation but may include the modulation of specific signaling pathways associated with tumor growth .

The mechanism by which this compound exerts its biological effects is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring plays a crucial role in binding to these targets, leading to the modulation of biological pathways critical for microbial growth and cancer cell survival .

Study 1: Antimicrobial Activity Evaluation

A series of thiadiazole derivatives were synthesized and tested for their antimicrobial properties. The study highlighted that the introduction of specific substituents significantly enhanced antibacterial activity compared to standard drugs like chloramphenicol and rifampicin .

Study 2: Anticancer Activity Assessment

In another study focusing on anticancer properties, several thiadiazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The findings indicated that certain derivatives exhibited higher cytotoxicity than traditional chemotherapeutics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.